N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
Description
N-acetoyl 4-hydroxysphinganine (CAS: 475995-69-8) is a sphingolipid derivative found in Saccharomyces cerevisiae (budding yeast). Its molecular formula is C₂₀H₄₁NO₄, with a molar mass of 359.54 g/mol . Structurally, it consists of a 4-hydroxysphinganine backbone (a sphingoid base) acylated with an acetoyl (C2:0) group at the nitrogen position. This compound is a key component of yeast membrane lipids and plays roles in cellular signaling, stress response, and lipid metabolism .
Sphingolipids like N-acetoyl 4-hydroxysphinganine are critical for maintaining membrane integrity and regulating cellular processes such as apoptosis and autophagy. In S. cerevisiae, these lipids are synthesized via the sphingolipid pathway, which is evolutionarily conserved and shares functional parallels with mammalian systems .
Properties
IUPAC Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUJJDLBXJCDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetoyl 4-hydroxysphinganine can be synthesized through the acetylation of 4-hydroxysphinganine. The reaction typically involves the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity .
Industrial Production Methods: Industrial production of N-acetoyl 4-hydroxysphinganine involves large-scale acetylation processes. The raw materials, including 4-hydroxysphinganine and acetic anhydride, are mixed in large reactors. The reaction is monitored and controlled to maintain optimal conditions, ensuring consistent quality and yield. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-acetoyl 4-hydroxysphinganine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of N-acetoyl 4-ketosphinganine.
Reduction: Formation of N-acetoyl 4-hydroxysphinganine derivatives.
Substitution: Formation of various N-substituted sphinganine compounds.
Scientific Research Applications
N-acetoyl 4-hydroxysphinganine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in skin care and anti-inflammatory treatments.
Industry: Utilized in the formulation of cosmetic products due to its moisturizing properties.
Mechanism of Action
N-acetoyl 4-hydroxysphinganine exerts its effects by integrating into cell membranes and influencing their structural integrity. It acts as a sphingoid backbone for phytoceramide, which is a yeast analogue of mammalian ceramide. This compound helps prevent dehydration of the skin, controls epidermal cell growth, differentiation, and apoptosis. Additionally, it exhibits anti-bactericidal and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-acetoyl 4-hydroxysphinganine belongs to a family of N-acylated phytosphingosine derivatives. Below is a detailed comparison with its analogs, focusing on structural differences, physicochemical properties, and biological roles.
Structural and Physicochemical Differences
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Acyl Chain Length | Key Features |
|---|---|---|---|---|---|
| N-acetoyl 4-hydroxysphinganine | 475995-69-8 | C₂₀H₄₁NO₄ | 359.54 | C2:0 (Acetoyl) | Short-chain derivative; high polarity |
| N-octanoyl 4-hydroxysphinganine | 475995-74-5 | C₂₆H₅₃NO₄ | 443.71 | C8:0 (Octanoyl) | Moderate hydrophobicity; membrane studies |
| N-palmitoyl 4-hydroxysphinganine | 111149-09-8 | C₃₄H₆₉NO₄ | 555.93 | C16:0 (Palmitoyl) | Long-chain; stabilizes lipid rafts |
| N-stearoyl 4-hydroxysphinganine | 475995-75-6 | C₃₆H₇₃NO₄ | 593.97 | C18:0 (Stearoyl) | Highly hydrophobic; antimicrobial activity |
Key Observations :
- Acyl Chain Impact : Longer acyl chains (e.g., stearoyl, C18:0) increase hydrophobicity, enhancing membrane integration and reducing solubility in aqueous environments .
- Functional Roles : Shorter chains (e.g., acetoyl, C2:0) are associated with dynamic signaling roles, while longer chains (e.g., stearoyl) contribute to structural stability and antimicrobial effects .
N-acetoyl 4-hydroxysphinganine
- Role in Yeast : Involved in stress response pathways and ceramide metabolism .
- Research Applications : Used in lipidomics studies to trace sphingolipid biosynthesis .
N-stearoyl 4-hydroxysphinganine
- Antimicrobial Activity : Disrupts bacterial membranes, making it relevant for skincare formulations .
- Skin Barrier Function : Prevents transepidermal water loss and regulates epidermal cell differentiation .
N-palmitoyl 4-hydroxysphinganine
Comparative Research Findings
- Gene Deletion Studies : Deletion of sphingolipid biosynthesis genes in S. cerevisiae (e.g., LCB1, LCB2) results in growth defects, underscoring the essentiality of these compounds .
- Volatile Compound Analysis : Sphingolipid derivatives influence yeast fermentation profiles, as seen in studies comparing S. cerevisiae strains .
Biological Activity
N-acetoyl 4-hydroxysphinganine, a sphingolipid derivative, has garnered attention for its biological activities, particularly in the context of Saccharomyces cerevisiae (S. cerevisiae). This compound is notable for its unique acetylation at the C2 position, which influences its biochemical properties and potential applications in biotechnology and medicine.
N-acetoyl 4-hydroxysphinganine exhibits various biological activities that can be attributed to its role in cellular signaling and membrane structure. The compound is involved in:
- Cell Growth Regulation : It influences the growth and differentiation of yeast cells by modulating signaling pathways related to stress response and cell cycle regulation.
- Stress Response : The compound enhances the yeast's ability to withstand environmental stressors, such as oxidative stress and nutrient deprivation, by regulating the expression of stress-responsive genes.
Enzymatic Interactions
The metabolism of N-acetoyl 4-hydroxysphinganine involves several key enzymes within S. cerevisiae:
- Sphingolipid Metabolism : The compound is synthesized through the action of specific acyltransferases, which facilitate the transfer of an acetyl group to 4-hydroxysphinganine. This enzymatic activity is crucial for maintaining cellular sphingolipid homeostasis.
- Glycosylation Processes : N-acetoyl 4-hydroxysphinganine may also participate in glycosylation reactions, contributing to the formation of complex sphingolipid structures that are essential for membrane integrity and function.
Case Studies
-
Metabolic Engineering for Enhanced Production :
A study demonstrated that engineered strains of S. cerevisiae could produce higher levels of N-acetoyl 4-hydroxysphinganine by optimizing metabolic pathways involved in sphingolipid biosynthesis. This approach not only increased yield but also highlighted the potential for using S. cerevisiae as a platform for producing bioactive sphingolipids . -
Impact on Cellular Stress Responses :
Another investigation revealed that N-acetoyl 4-hydroxysphinganine enhances the yeast's tolerance to oxidative stress. The study showed that yeast cells treated with this compound exhibited upregulated expression of antioxidant genes, leading to improved survival rates under stressful conditions .
Data Tables
| Study | Findings | Enzymatic Pathways Involved |
|---|---|---|
| Study 1 | Increased production via metabolic engineering | Acyltransferases involved in sphingolipid biosynthesis |
| Study 2 | Enhanced oxidative stress tolerance | Antioxidant gene regulation |
Q & A
Q. What are the key enzymatic pathways involved in the biosynthesis of N-acetoyl 4-hydroxysphinganine in Saccharomyces cerevisiae?
The biosynthesis of 4-hydroxysphinganine derivatives involves the enzyme 4-hydroxysphinganine ceramide fatty acyl 2-hydroxylase (EC 1.14.18.5), which catalyzes the hydroxylation of phytoceramide using cytochrome b5 as an electron donor . This enzyme, encoded by the FA2H or SCS7 gene, is critical for introducing the 2-hydroxy group into the fatty acyl chain. To study this pathway, researchers should combine gene knockout strains (e.g., ΔSCS7) with lipidomic profiling using LC-MS to track hydroxylation intermediates .
Q. How can N-acetoyl 4-hydroxysphinganine be quantitatively detected in yeast cell extracts?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase C18 columns and optimized ionization parameters (e.g., ESI+ mode). Calibrate with synthetic standards (e.g., CAS 388566-94-7 for 4-hydroxysphinganine) and validate recovery rates using spike-in experiments . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic hydroxyl and acetoyl proton signals .
Q. What growth conditions influence the cellular levels of 4-hydroxysphinganine derivatives in S. cerevisiae?
The metabolic shift from fermentation to respiration (diauxic shift) significantly alters sphingolipid profiles. Use chemostat cultures under controlled carbon sources (e.g., glucose vs. ethanol) and analyze gene expression via RNA-seq or microarrays to correlate FA2H/SCS7 activity with sphingolipid levels . Standardize protocols for cell harvesting (e.g., mid-log phase) to minimize batch-to-batch variability .
Advanced Research Questions
Q. How do genetic perturbations (e.g., ΔTUP1 or YAP1 overexpression) affect the transcriptional regulation of 4-hydroxysphinganine biosynthesis?
Leverage genome-wide deletion libraries (e.g., the S. cerevisiae knockout collection) to screen for transcriptional regulators. Pair chromatin immunoprecipitation (ChIP-seq) with RNA-seq data to identify transcription factors binding to FA2H/SCS7 promoters. For example, TUP1 deletion upregulates stress-response genes, which may indirectly modulate sphingolipid metabolism .
Q. What experimental strategies resolve contradictions in reported 4-hydroxysphinganine levels across studies?
Discrepancies often arise from differences in strain background , growth media, or extraction methods. To harmonize
Q. How does 4-hydroxysphinganine hydroxylation impact yeast membrane dynamics under stress conditions?
Conduct molecular dynamics simulations using lipid bilayer models incorporating hydroxylated sphingolipids. Experimentally, use fluorescent probes (e.g., Laurdan) to measure membrane fluidity in ΔSCS7 vs. wild-type strains under osmotic stress. Correlate findings with sphingolipidomic data to establish structure-function relationships .
Methodological Considerations
- Storage and Handling : Store N-acetoyl 4-hydroxysphinganine at -20°C in inert atmospheres (argon) to prevent oxidation. Use freshly prepared solutions in dimethyl sulfoxide (DMSO) for bioassays .
- Data Resources : Cross-validate findings using authoritative databases (e.g., PubChem, NIST Chemistry WebBook) and avoid non-peer-reviewed sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
